Cas no 1508964-04-2 (2-(2-methylquinolin-6-yl)propan-1-amine)

2-(2-Methylquinolin-6-yl)propan-1-amine is a quinoline-derived amine compound with potential applications in pharmaceutical and organic synthesis. Its structure features a 2-methylquinoline core linked to a propan-1-amine side chain, offering versatility as a building block for drug discovery and fine chemical development. The compound's rigid quinoline scaffold may enhance binding affinity in bioactive molecules, while the primary amine group provides a reactive site for further functionalization. Its well-defined molecular architecture makes it suitable for use in medicinal chemistry research, particularly in the design of targeted therapeutics. The compound's stability and synthetic accessibility further contribute to its utility in laboratory-scale applications.
2-(2-methylquinolin-6-yl)propan-1-amine structure
1508964-04-2 structure
Product Name:2-(2-methylquinolin-6-yl)propan-1-amine
CAS No:1508964-04-2
MF:C13H16N2
MW:200.279542922974
CID:6003227
PubChem ID:81222315
Update Time:2025-05-20

2-(2-methylquinolin-6-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylquinolin-6-yl)propan-1-amine
    • 1508964-04-2
    • AKOS019793640
    • EN300-1844309
    • Inchi: 1S/C13H16N2/c1-9(8-14)11-5-6-13-12(7-11)4-3-10(2)15-13/h3-7,9H,8,14H2,1-2H3
    • InChI Key: BMNFTXZBGGSKGU-UHFFFAOYSA-N
    • SMILES: NCC(C)C1C=CC2C(=CC=C(C)N=2)C=1

Computed Properties

  • Exact Mass: 200.131348519g/mol
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2-(2-methylquinolin-6-yl)propan-1-amine

Recent Advances in the Study of 2-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1508964-04-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1508964-04-2) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This molecule, characterized by its quinoline scaffold and amine functionality, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a versatile building block for medicinal chemistry.

One of the key areas of interest is the compound's role as a precursor or intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in the construction of novel heterocyclic compounds with potential therapeutic effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in developing kinase inhibitors, showcasing its ability to modulate key signaling pathways involved in cancer progression.

In addition to its synthetic applications, 2-(2-methylquinolin-6-yl)propan-1-amine has shown promising biological activities in its own right. Recent in vitro studies have revealed its potential as an anti-inflammatory agent, with demonstrated efficacy in reducing cytokine production in macrophage cell lines. These findings suggest its possible application in treating inflammatory diseases, although further in vivo studies are required to validate these effects.

The compound's mechanism of action has been the subject of several recent investigations. Structural-activity relationship (SAR) studies have identified the importance of both the quinoline core and the amine side chain for biological activity. Computational modeling and molecular docking experiments have provided insights into potential protein targets, including various G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.

From a pharmaceutical development perspective, recent pharmacokinetic studies have examined the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While showing reasonable metabolic stability in liver microsome assays, challenges remain in optimizing its bioavailability and blood-brain barrier penetration for potential central nervous system applications.

Looking forward, researchers are exploring various derivatives of 2-(2-methylquinolin-6-yl)propan-1-amine to enhance its pharmacological profile. Recent patent filings indicate growing commercial interest in this chemical scaffold, with applications ranging from neurological disorders to infectious diseases. As the understanding of this compound's potential continues to grow, it represents an exciting area of research at the intersection of chemical biology and pharmaceutical science.

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